molecular formula C27H25N5O2S B11072036 2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B11072036
M. Wt: 483.6 g/mol
InChI Key: DTMHUBOJOCTWNU-UHFFFAOYSA-N
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Description

2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE is a complex organic compound with a unique structure that combines quinazoline and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the quinazoline and pyrazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazoline and pyrazole moieties may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and have similar biological activities.

    Pyrazole Derivatives: These compounds share the pyrazole core and are known for their diverse pharmacological properties.

Uniqueness

What sets 2-{[4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE apart is its unique combination of quinazoline and pyrazole moieties, which may confer distinct biological activities and therapeutic potential not seen in other compounds.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide

InChI

InChI=1S/C27H25N5O2S/c33-25(29-24-16-18-32(30-24)21-11-5-2-6-12-21)19-35-27-28-23-14-8-7-13-22(23)26(34)31(27)17-15-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,29,30,33)

InChI Key

DTMHUBOJOCTWNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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